Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

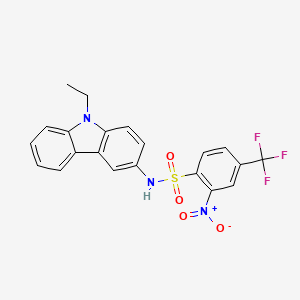

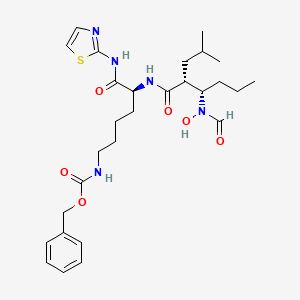

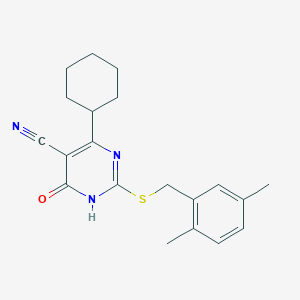

Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate, also known as TMPA, is a chemical compound with the molecular formula C21H32O6 . It has an average mass of 380.475 Da and a monoisotopic mass of 380.219879 Da .

Molecular Structure Analysis

The molecular structure of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate consists of 21 carbon atoms, 32 hydrogen atoms, and 6 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate include a molecular formula of C21H32O6, an average mass of 380.475 Da, and a monoisotopic mass of 380.219879 Da .Applications De Recherche Scientifique

Antidiabetic Applications : A study by Sun et al. (2017) described a practical approach for synthesizing Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate, highlighting its potential as an antidiabetic agent. This compound is an analogue of cytosporone B and was synthesized using a Friedel–Crafts alkylation method (Sun et al., 2017).

Polymer Chemistry : Barilla et al. (2021) investigated the use of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate in the novel copolymerization of vinyl acetate. This work showcases the compound's application in developing new polymer materials (Barilla et al., 2021).

Synthesis of TMPA Derivatives for Antidiabetic Evaluation : Lee et al. (2018) conducted a study on the synthesis and antidiabetic evaluation of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate and its analogs. The synthesis was achieved through iridium(III)-catalyzed alkylation, and the compounds were evaluated for their antidiabetic effects (Lee et al., 2018).

Styrene Copolymerization : Adekale et al. (2021) explored the styrene copolymerization of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate and its role in developing novel trisubstituted ethylenes. This study contributes to the field of polymer chemistry (Adekale et al., 2021).

Crystal Structure Analysis : Baolin et al. (2007) analyzed the crystal structure of a stilbene derivative related to Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate, contributing to our understanding of its structural properties (Baolin et al., 2007).

Green Chemistry in Pharmaceutical Education : Costa et al. (2012) discussed the application of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate in green Suzuki coupling reactions, particularly in the context of pharmaceutical chemistry education (Costa et al., 2012).

Chemical Investigations of Mollusks and Antioxidant Activity : Chakraborty and Joy (2019) explored the chemical properties and bioactive potentials of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate derived from mollusks. They studied its antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).

Microbial Production and Biotechnology : Zhang et al. (2020) provided insights into the microbial production of Ethyl acetate, potentially including Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate. They focused on sustainable and energy-efficient production methods (Zhang et al., 2020).

Mécanisme D'action

Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate is a novel AMPK agonist . It influences the stability of Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77)-serine-threonine kinase 11 (LKB1) in the nucleus . A recent study has determined that TMPA can ameliorate the reduction of insulin resistance in type II db/db mice .

Propriétés

IUPAC Name |

ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-6-8-9-10-11-12-17(22)15-13-18(24-3)21(26-5)20(25-4)16(15)14-19(23)27-7-2/h13H,6-12,14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYMJQXRLIDSAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)OCC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)